molecular formula C17H26N4O4 B6487833 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea CAS No. 877641-45-7

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea

Cat. No.: B6487833
CAS No.: 877641-45-7
M. Wt: 350.4 g/mol
InChI Key: FSMCRVBUQWBYQF-UHFFFAOYSA-N
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Description

This compound (CAS: 877641-55-9) is a urea derivative featuring a pyrrolidin-5-one core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a 2-(dimethylamino)ethyl urea moiety at the 3-position . Its molecular formula is C23H29N3O6 (MW: 443.49 g/mol), and it is characterized by:

  • A pyrrolidinone ring, which may influence conformational rigidity and hydrogen-bonding capacity.
  • 3,4-Dimethoxyphenyl group, a common pharmacophore in kinase inhibitors and receptor modulators due to its electron-rich aromatic system.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-20(2)8-7-18-17(23)19-12-9-16(22)21(11-12)13-5-6-14(24-3)15(10-13)25-4/h5-6,10,12H,7-9,11H2,1-4H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCRVBUQWBYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea typically involves multiple steps, starting from commercially available reagents. One common route involves the following steps:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.

    Substitution with Dimethoxyphenyl Group:

    Attachment of Dimethylaminoethyl Urea Moiety: This step involves the reaction of the pyrrolidinone intermediate with a dimethylaminoethyl isocyanate or a similar reagent to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and functional features of the compound with its analogs:

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity References
Target Compound Pyrrolidinone 3,4-Dimethoxyphenyl; 2-(dimethylamino)ethyl urea C23H29N3O6 Undisclosed (kinase modulation?)
M64/M64HCl Pyridine-linked urea Morpholino; trifluoromethylphenyl; pyridinyl C22H27F3N6O2 FAK activation (intestinal repair)
MK13 Urea-pyrazole hybrid 3,5-Dimethoxyphenyl; pyrazole C17H20N4O3 Undisclosed (kinase inhibition?)
Compound 1 () Pyridine-linked urea 4-(3-Chloro-2-fluorophenoxy); 2,4-dimethoxyphenyl C24H22ClFN2O5 Glucokinase activation
BF13928 Pyrrolidinone 3,4-Dimethoxyphenyl; 2-(methylsulfanyl)phenyl urea C20H23N3O4S Undisclosed (metabolic studies)
Compound Pyrrolidinone 3,4-Dimethoxyphenyl; 2-(morpholinyl)ethyl urea C22H30N4O6 Undisclosed (structural analog)

Key Structural Differences and Implications

Core Heterocycle: The pyrrolidinone core in the target compound contrasts with pyridine (M64) or pyrazole (MK13). 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives () share the 3,4-dimethoxyphenyl group but lack the urea linkage, suggesting divergent biological targets .

Aromatic Substituents: The 3,4-dimethoxyphenyl group is retained in BF13928 and ’s compound but replaced with trifluoromethylphenyl in M63. Fluorinated groups enhance metabolic stability but may reduce aqueous solubility .

Biological Activity: FAK Activation: M64HCl’s morpholino and pyridinyl groups are critical for focal adhesion kinase activation, a mechanism absent in the target compound .

Research Findings and Trends

Urea Linkage Universality: The urea moiety is conserved across all compounds, underscoring its role as a hydrogen-bond donor/acceptor for target engagement .

3,4-Dimethoxyphenyl Group: This substituent is prevalent in kinase inhibitors (e.g., PKC, MAPK) but requires pairing with complementary groups (e.g., dimethylaminoethyl) for optimal activity .

Solubility vs. Bioactivity: Compounds with morpholino or pyridinyl groups (M64, ) exhibit higher solubility than dimethylaminoethyl derivatives, but this may trade off with reduced membrane permeability .

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